molecular formula C19H36O3Si2 B120170 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol CAS No. 103929-84-6

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol

Cat. No.: B120170
CAS No.: 103929-84-6
M. Wt: 368.7 g/mol
InChI Key: IRILFJSTRCNMOB-UHFFFAOYSA-N
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Description

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is a chemical compound that features two tert-butyldimethylsilyloxy groups attached to a benzyl alcohol moiety. This compound is often used in organic synthesis due to its unique protective properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl has been shown to be effective, resulting in high yields of the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: Acidic conditions (e.g., 2:1 acetic acid/water at 25°C)

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, ketones, and other oxidized or reduced derivatives .

Scientific Research Applications

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under neutral and basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is unique due to its dual silyl ether groups, which provide enhanced stability and protection compared to other similar compounds. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .

Properties

IUPAC Name

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRILFJSTRCNMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3,5-di-tert-butyldimethylsilyloxybenzoate (170 g, 0.429 mole) was dissolved in ether (800 ml) and cooled to 10° C. Lithium aluminum hydride (14.2 g, 0.374 mole) was added in small portions. After 0.5 h TLC revealed complete conversion (dichloromethane:methanol 95:5), and water (20 ml) was added dropwise to destroy the excess of lithium aluminum hydride. Water/formic acid 4:1 (500 ml) was added to dissolve the aluminum salts, the organic layer was separated, and the aqueous layer was extracted with ether. The combined ether layers were washed with 0.4M sodium hydroxide, water, and brine. After drying (sodium sulfate), the ether was removed in vacuo to yield 147 g of the benzyl alcohol (0.399 mole, 93%).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
93%

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